molecular formula C13H11N3OS B12905433 N-Benzyl-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine CAS No. 918964-45-1

N-Benzyl-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine

Cat. No.: B12905433
CAS No.: 918964-45-1
M. Wt: 257.31 g/mol
InChI Key: WINNNBVPZBOKPB-UHFFFAOYSA-N
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Description

N-Benzyl-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound features a benzyl group attached to a 1,3,4-oxadiazole ring, which is further substituted with a thiophene moiety. This unique structure imparts the compound with distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzyl hydrazine with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazide, which cyclizes to form the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the benzyl or thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles such as alkyl halides can be used.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines or partially reduced oxadiazole derivatives.

    Substitution: Halogenated or alkylated derivatives of the parent compound.

Scientific Research Applications

N-Benzyl-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine has been explored for various scientific research applications:

    Medicinal Chemistry: Potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with biological targets.

    Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Mechanism of Action

The mechanism of action of N-Benzyl-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine depends on its specific application. In medicinal chemistry, it may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-5-(furan-2-yl)-1,3,4-oxadiazol-2-amine: Similar structure but with a furan ring instead of thiophene.

    N-Benzyl-5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine: Contains a pyridine ring, offering different electronic properties.

    N-Benzyl-5-(phenyl)-1,3,4-oxadiazol-2-amine: Features a phenyl ring, which affects its reactivity and applications.

Uniqueness

N-Benzyl-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in organic electronics and medicinal chemistry.

Properties

CAS No.

918964-45-1

Molecular Formula

C13H11N3OS

Molecular Weight

257.31 g/mol

IUPAC Name

N-benzyl-5-thiophen-2-yl-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C13H11N3OS/c1-2-5-10(6-3-1)9-14-13-16-15-12(17-13)11-7-4-8-18-11/h1-8H,9H2,(H,14,16)

InChI Key

WINNNBVPZBOKPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NN=C(O2)C3=CC=CS3

Origin of Product

United States

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